

preparing CAM833 stock solution and working concentrations

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Application Notes and Protocols: CAM833

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of **CAM833**, a potent orthosteric inhibitor of the BRCA2-RAD51 interaction. Proper preparation is crucial for accurate and reproducible experimental results.

Introduction

CAM833 is a small molecule inhibitor that targets the interaction between BRCA2 and RAD51, key proteins in the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2][3][4][5] By disrupting this interaction, **CAM833** impairs the assembly of RAD51 filaments at sites of DNA damage, leading to deficient DNA repair.[1][3][5] This mechanism makes it a valuable tool for studying DNA repair pathways and a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents like radiation and PARP inhibitors.[1][3][5]

Properties of CAM833

A summary of the key physical and chemical properties of **CAM833** is provided in the table below.



Property	Value	Reference	
Molecular Weight	528.96 g/mol	[1][2][6]	
Formula	C26H26CIFN4O5	[1][2][6]	
Appearance	White to off-white solid	[1]	
CAS Number	2758364-02-0	[1][2][6]	

Preparation of CAM833 Stock Solution

3.1. Materials Required:

- CAM833 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (recommended)

3.2. Protocol:

- Weighing: Accurately weigh the desired amount of CAM833 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
- Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][6]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.



 Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][6]

3.3. Stock Solution Concentration Table:

The following table provides the required volume of DMSO to prepare common stock solution concentrations from a starting mass of **CAM833**.

Desired Stock Concentration	Mass of CAM833 Volume of DMSO to Add	
1 mM	1 mg	1.8905 mL
5 mM	1 mg	0.3781 mL
10 mM	1 mg	0.1891 mL
1 mM	5 mg	9.4525 mL
5 mM	5 mg	1.8905 mL
10 mM	5 mg	0.9453 mL
1 mM	10 mg	18.9050 mL
5 mM	10 mg	3.7810 mL
10 mM	10 mg	1.8905 mL

Note: This table is based on a molecular weight of 528.96 g/mol . Batch-specific molecular weights may vary slightly.

Preparation of Working Concentrations

4.1. Materials Required:

- CAM833 stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium or experimental buffer
- Sterile tubes for dilution



4.2. Protocol:

- Thawing: Thaw a single aliquot of the **CAM833** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration. It is important to ensure that the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
- Vortexing: Gently vortex the diluted solutions to ensure homogeneity.
- Immediate Use: Use the freshly prepared working solutions immediately for experiments.

4.3. Example Working Concentrations from Literature:

Cell Line	Working Concentration	Incubation Time	Application	Reference
HCT116	20 μΜ	0-72 h	Potentiation of radiation-induced cell-cycle arrest and apoptosis	[1][6]
A549	3.125-50 μΜ	24 h	Concentration- dependent decrease in RAD51 foci	[1]
HCT116	25 μΜ	Not specified	Inhibition of RAD51 molecular clustering	[1]
Multiple cancer cell lines	0.1-100 μΜ	96 h	Dose-dependent growth inhibition	[1]
HCT116	20 μΜ	96 h	Potentiation of PARP1 inhibition	[1]



Signaling Pathway and Experimental Workflow

5.1. CAM833 Mechanism of Action in Homologous Recombination

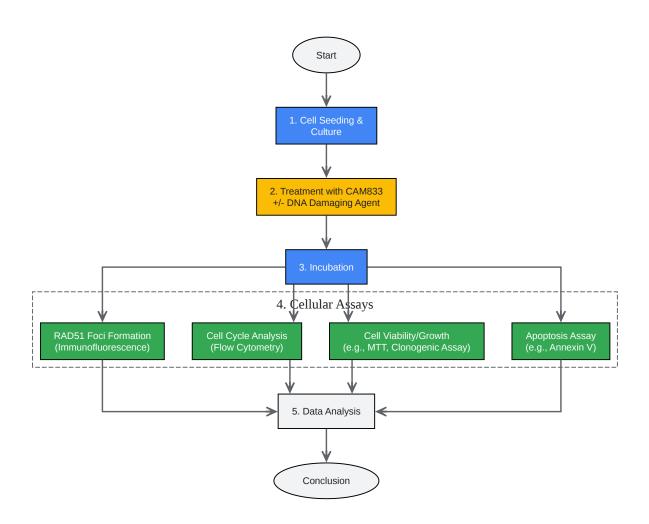
The following diagram illustrates the inhibitory effect of **CAM833** on the homologous recombination pathway.

Caption: Mechanism of **CAM833** in inhibiting homologous recombination.

5.2. Experimental Workflow for Assessing CAM833 Activity

The following diagram outlines a general workflow for evaluating the cellular effects of **CAM833**.





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Caption: General experimental workflow for evaluating **CAM833**.

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